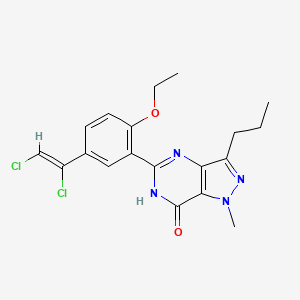
2-(Aziridin-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aziridin-1-yl)benzaldehyde is an organic compound that features an aziridine ring attached to a benzaldehyde moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. The presence of the benzaldehyde group adds further reactivity, making this compound an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aziridin-1-yl)benzaldehyde typically involves the reaction of aziridine with benzaldehyde under controlled conditions. One common method is the nucleophilic addition of aziridine to benzaldehyde, followed by cyclization to form the aziridine ring. This reaction often requires a base such as triethylamine and is carried out in a solvent like acetonitrile .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of high-energy electrophilic nitrogen reagents or nitrene precursors. These reagents facilitate the aziridination of alkenes, which is a key step in the synthesis of aziridine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Aziridin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the aziridine ring under acidic or basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various amine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Aziridin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Medicine: Explored for its cytotoxic properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 2-(Aziridin-1-yl)benzaldehyde involves the reactivity of the aziridine ring and the aldehyde group. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, potentially leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
Aziridine-1-carbaldehyde oxime: Similar structure with an oxime group instead of the aldehyde group.
2-Benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine: Features a sulfonyl group, making it more stable and less reactive.
Uniqueness: 2-(Aziridin-1-yl)benzaldehyde is unique due to the combination of the highly reactive aziridine ring and the aldehyde group. This dual reactivity makes it a versatile compound for various chemical transformations and applications .
Propriétés
IUPAC Name |
2-(aziridin-1-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-7-8-3-1-2-4-9(8)10-5-6-10/h1-4,7H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREMRKDDFZIXQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=CC=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-methyl-2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B592497.png)

![1H-4,7-Methanopyrano[4,3-c]pyridine](/img/structure/B592499.png)
![N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B592502.png)
![(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride](/img/structure/B592503.png)
![4-[2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B592504.png)





![triazanium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo(214C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B592514.png)

